BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein, commonly abbreviated as CETP. This compound has garnered attention in the field of lipid metabolism due to its ability to modulate lipid profiles by inhibiting CETP activity, which plays a crucial role in the transfer of cholesteryl esters and triglycerides among lipoproteins.
BMS-795311 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It is primarily researched for its potential in treating dyslipidemia, particularly in conditions where high-density lipoprotein cholesterol levels are low and low-density lipoprotein cholesterol levels are high. The compound's chemical name is N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide, and it has a molecular formula of C33H23F10NO3 with a molecular weight of 671.52 g/mol.
The synthesis of BMS-795311 involves multiple steps that typically include the formation of various intermediates through organic reactions such as nucleophilic substitutions and coupling reactions. Specific methods may include:
The synthesis process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography to ensure that the final product meets the required specifications for research and potential therapeutic uses.
BMS-795311 features a complex molecular structure characterized by multiple aromatic rings, fluorinated groups, and a cyclopropyl moiety. The presence of these groups contributes to its potency as a CETP inhibitor.
The compound's InChIKey is UBJMOTPQBCKENW-WJOKGBTCSA-N, which facilitates its identification in chemical databases. The structural representation can be derived from its chemical formula and is essential for understanding its interaction with biological targets.
BMS-795311 undergoes specific chemical reactions that are crucial for its activity as a CETP inhibitor. These may include:
In vitro assays demonstrate that BMS-795311 exhibits an IC50 value of 4 nM in enzyme-based scintillation proximity assays, indicating its strong inhibitory effect on CETP activity.
The mechanism by which BMS-795311 exerts its effects involves competitive inhibition of CETP. By binding to the protein, it disrupts the normal transfer process of cholesteryl esters from high-density lipoprotein to low-density lipoprotein and very low-density lipoprotein. This action leads to an increase in high-density lipoprotein cholesterol levels while decreasing low-density lipoprotein cholesterol levels.
In studies involving dual transgenic mice models, oral administration of BMS-795311 has shown significant increases in high-density lipoprotein cholesterol content without adversely affecting blood pressure or heart rate.
BMS-795311 appears as a solid powder with a purity level exceeding 98%. It is stable under dry conditions and should be stored at -20 °C for optimal shelf life.
The compound is characterized by:
BMS-795311 is primarily investigated for its potential therapeutic applications in managing dyslipidemia and cardiovascular diseases associated with abnormal lipid profiles. Its ability to selectively inhibit CETP makes it a candidate for improving high-density lipoprotein cholesterol levels, thus potentially reducing cardiovascular risk factors associated with low high-density lipoprotein cholesterol levels.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: